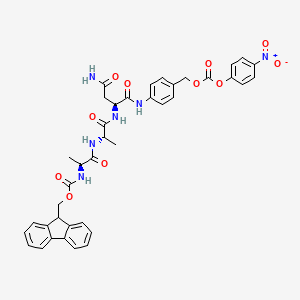

Fmoc-Ala-Ala-Asn-PABC-PNP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Ala-Ala-Asn-PABC-PNP: ist ein spaltbarer Peptidlinker, der in Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird. Diese Verbindung zeichnet sich durch ihre einzigartige Fähigkeit aus, Peptide und Proteine mit Wirkstoffen zu verknüpfen, was eine gezielte Wirkstoffabgabe ermöglicht. Der vollständige Name der Verbindung lautet (9H-Fluoren-9-yl)methyl ( (S)-1- ( ( (S)-1- ( ( (S)-4-Amino-1- ( (4- ( ( ( (4-Nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1,4-dioxobutan-2-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Schutzgruppenbildung von Aminosäuren und der Bildung von Peptidbindungen. Der Prozess umfasst typischerweise:

Fmoc-Schutz: Die Aminosäuren werden mit der Fmoc-Gruppe (Fluorenylmethyloxycarbonyl) geschützt.

Peptidbindungsbildung: Die geschützten Aminosäuren werden mit Reagenzien wie HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-Tetramethyluroniumhexafluorophosphat) oder DIC (N,N'-Diisopropylcarbodiimid) gekoppelt.

Spaltung und Entschützung: Das Endprodukt wird durch Spaltung des Peptids vom Harz und Entfernen der Schutzgruppen mit TFA (Trifluoressigsäure) erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer und großtechnische Reinigungstechniken wie HPLC (Hochleistungsflüssigkeitschromatographie), um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Spaltungsreaktionen: Die PNP-Gruppe (p-Nitrophenyl) wirkt als gute Abgangsgruppe, wodurch Spaltungsreaktionen erleichtert werden.

Substitutionsreaktionen: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die PNP-Gruppe durch Nukleophile wie Amine ersetzt wird.

Häufige Reagenzien und Bedingungen:

Spaltungsreaktionen: Typischerweise unter Verwendung milder saurer Bedingungen oder enzymatischer Spaltung durchgeführt.

Substitutionsreaktionen: Häufige Reagenzien umfassen Amine und andere Nukleophile unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen das gespaltene Peptid und das substituierte Peptid mit der gewünschten funktionellen Gruppe .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Ala-Asn-PABC-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The process typically includes:

Fmoc Protection: The amino acids are protected using the Fmoc (fluorenylmethyloxycarbonyl) group.

Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Cleavage and Deprotection: The final product is obtained by cleaving the peptide from the resin and removing the protecting groups using TFA (trifluoroacetic acid).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like HPLC (high-performance liquid chromatography) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-Ala-Ala-Asn-PABC-PNP undergoes various chemical reactions, including:

Cleavage Reactions: The PNP (p-nitrophenyl) group acts as a good leaving group, facilitating cleavage reactions.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the PNP group is replaced by nucleophiles like amines.

Common Reagents and Conditions:

Cleavage Reactions: Typically performed using mild acidic conditions or enzymatic cleavage.

Substitution Reactions: Common reagents include amines and other nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include the cleaved peptide and the substituted peptide with the desired functional group .

Wissenschaftliche Forschungsanwendungen

Chemie: Fmoc-Ala-Ala-Asn-PABC-PNP wird häufig in der Peptidsynthese und als Linker bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Protein-Protein-Interaktionen zu untersuchen und gezielte Wirkstoffabgabesysteme zu entwickeln.

Medizin: In der Medizin spielt this compound eine entscheidende Rolle bei der Entwicklung gezielter Krebstherapien, bei denen es zur Abgabe von zytotoxischen

Eigenschaften

IUPAC Name |

[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38N6O11/c1-22(41-35(47)23(2)42-38(50)54-21-32-30-9-5-3-7-28(30)29-8-4-6-10-31(29)32)36(48)44-33(19-34(40)46)37(49)43-25-13-11-24(12-14-25)20-55-39(51)56-27-17-15-26(16-18-27)45(52)53/h3-18,22-23,32-33H,19-21H2,1-2H3,(H2,40,46)(H,41,47)(H,42,50)(H,43,49)(H,44,48)/t22-,23-,33-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDVZTLIGXDKKC-BHWLZUDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38N6O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B8027316.png)

![3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester](/img/structure/B8027383.png)

![3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine](/img/structure/B8027388.png)